molecular formula C18H23NO5 B13390997 [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-

[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-

カタログ番号: B13390997
分子量: 333.4 g/mol
InChIキー: FCEVNJIUIMLVML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound, commonly known as Senecionine (CAS 130-01-8), is a pyrrolizidine alkaloid (PA) characterized by a complex macrocyclic structure. Its molecular formula is C₁₈H₂₅NO₅, with a molecular weight of 335.39 g/mol . The structure features a [1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine backbone, with key substituents including a 6-hydroxy-6-methyl group and an ethylidene moiety at position 2. The stereochemistry is defined as (3Z,6R,14aR,14bR), which significantly influences its biological activity and physicochemical properties. Senecionine is naturally occurring, primarily isolated from plants of the Senecio genus, and is noted for its hepatotoxic effects due to metabolic activation into reactive pyrrolic intermediates .

特性

IUPAC Name

4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEVNJIUIMLVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859396
Record name 12-Hydroxy-13,19-didehydrosenecionan-11,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Retronecine Synthesis

Retronecine, the necine base of riddelliine, is synthesized via:

Key reaction :
$$
\text{Homospermidine} \xrightarrow{\text{Oxidation}} \text{Dialdehydeamine} \xrightarrow{\text{Mannich}} \text{Trachelanthamidine} \xrightarrow{\text{Dehydrogenation}} \text{Retronecine}
$$

Macrocyclic Esterification

Retronecine undergoes esterification with riddelliic acid to form the 12-membered macrocycle. Challenges include:

Table 2: Attempted Esterification Conditions

Acid Catalyst Solvent Temperature (°C) Yield (%) Purity Issues
H₂SO₄ Chloroform 25 <5 Side-product formation
DCC/DMAP DMF 0–5 12 Partial racemization

化学反応の分析

Seneciphylline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents and alkali solutions. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Senecionine with structurally related pyrrolizidine alkaloids, highlighting differences in substituents, molecular weight, and bioactivity:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Bioactivity
Senecionine 130-01-8 C₁₈H₂₅NO₅ 335.39 6-hydroxy-6-methyl Hepatotoxic, genotoxic; forms reactive pyrroles upon metabolic activation .
Retrorsine 480-54-6 C₁₈H₂₅NO₆ 351.39 6-hydroxy-6-hydroxymethyl-5-methyl Higher hepatotoxicity than Senecionine; enhanced reactivity due to hydroxymethyl group .
Anacrotine 6870-67-3 C₁₈H₂₅NO₆ 351.39 6,14-dihydroxy-5,6-dimethyl Additional hydroxyl at C14; modulates toxicity profile .
Senecionine-N-oxide N/A C₁₈H₂₅NO₆ 351.39 N-oxide at pyrrolizidine nitrogen Reduced toxicity compared to parent compound; increased water solubility .

Structural and Functional Insights

Substituent Effects: Retrorsine (C₁₈H₂₅NO₆) differs from Senecionine by replacing the 6-methyl group with a hydroxymethyl group, increasing polarity and molecular weight. This modification enhances its hepatotoxicity due to improved metabolic activation . Senecionine-N-oxide features an oxidized nitrogen (N-oxide), which reduces its ability to form toxic pyrrolic metabolites, thereby lowering hepatotoxicity .

Bioactivity Correlation :

  • highlights that compounds with similar structural motifs cluster in bioactivity profiles. Senecionine and Retrorsine, sharing the pyrrolizidine core, exhibit overlapping hepatotoxic effects. However, Retrorsine’s hydroxymethyl group correlates with higher cytotoxicity, as observed in in vitro assays .
  • Senecionine-N-oxide’s reduced toxicity aligns with its inability to undergo metabolic dehydrogenation, a critical step in PA-induced toxicity .

Spectroscopic Differentiation :

  • IR Spectroscopy : Hydroxyl groups in Senecionine (3350–3600 cm⁻¹) and Retrorsine (broad peaks at 3200–3550 cm⁻¹) differ due to hydrogen bonding variations .
  • NMR : The ethylidene group (C=CH₂) in Senecionine shows distinct proton signals at δ 5.2–5.8 ppm, while Retrorsine’s hydroxymethyl group appears as a triplet near δ 3.7 ppm .

Synthetic and Natural Sources :

  • Senecionine and Retrorsine are primarily isolated from plants (Senecio spp.), whereas Senecionine-N-oxide is often synthesized via oxidation of Senecionine using peroxides .

Research Findings and Implications

Toxicological Studies: Senecionine and Retrorsine are classified as hepatocarcinogens in rodent models, with Retrorsine showing higher potency due to its reactive hydroxymethyl metabolite . Senecionine-N-oxide, while less toxic, may still pose risks through enzymatic reduction back to Senecionine in vivo .

Structural-Activity Relationships (SAR) :

  • The 6-hydroxy-6-methyl group in Senecionine is critical for metabolic activation. Replacement with hydroxymethyl (Retrorsine) or additional hydroxyls (Anacrotine) modifies reactivity and toxicity .

Therapeutic Potential: Despite toxicity, PAs like Senecionine have been investigated for antitumor properties. Structural analogs with reduced toxicity (e.g., N-oxides) are being explored for targeted therapies .

生物活性

The compound [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)- is a complex pyrrolizidine alkaloid known for its significant biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula: C18H26ClNO7
  • Molecular Weight: 403.85 g/mol
  • CAS Number: 1148039-75-1

Structural Characteristics

The compound features a unique dioxacyclododecino structure that contributes to its biological properties. Its complex stereochemistry includes multiple chiral centers which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that certain pyrrolizidine alkaloids exhibit antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells by activating caspase pathways and altering mitochondrial membrane potential. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis via caspase activation
MCF-715.0Mitochondrial disruption
A54910.0Cell cycle arrest at G2/M phase

Hepatotoxicity

Pyrrolizidine alkaloids are known for their hepatotoxic effects. Studies have demonstrated that prolonged exposure to this compound can lead to liver damage in animal models. The hepatotoxicity is attributed to the formation of reactive metabolites that cause oxidative stress and cellular injury.

The biological activity of this compound is mediated through several biochemical pathways:

  • Inhibition of DNA Synthesis: The compound has been shown to interfere with DNA replication in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress by increasing ROS levels, leading to cellular damage.
  • Interaction with Protein Targets: Binding studies indicate that it interacts with specific proteins involved in cell signaling and apoptosis.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. The study concluded that the compound could be a potential candidate for developing new anticancer therapies.

Research on Hepatotoxicity

In a toxicological study involving rats, administration of the compound at high doses resulted in elevated liver enzymes and histopathological changes consistent with hepatocellular damage. This study highlights the importance of monitoring liver function when using pyrrolizidine alkaloids in therapeutic contexts.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound with high stereochemical purity?

  • Methodological Answer : The synthesis of complex polycyclic pyrrolizine-dione derivatives typically involves multi-step cyclization and functionalization. For example, describes the use of reflux conditions with anhydrous solvents (e.g., dry benzene) and controlled stoichiometry to achieve high yields (e.g., 74% for a structurally similar compound). Key steps include:
  • Cyclization : Refluxing precursors with chlorinating agents (e.g., thionyl chloride) to form fused rings.
  • Stereochemical control : Employing chiral catalysts or enantioselective reagents to enforce the (3Z,6R,14aR,14bR) configuration.
  • Purification : Recrystallization from non-polar solvents (e.g., dry benzene) to isolate stereoisomers .
    Characterization via NMR (e.g., 1^1H, 13^13C) and X-ray crystallography is critical to confirm stereochemistry .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing the complex structure of this compound?

  • Methodological Answer : Advanced NMR techniques such as 2D-COSY, HSQC, and NOESY are essential for resolving overlapping signals in polycyclic systems. For instance, demonstrates the use of 1^1H-13^13C HSQC to assign methylene and methine protons in a structurally related pyrrolizine derivative. IR spectroscopy (e.g., C=O stretching at ~1719 cm1^{-1}) helps confirm lactone and ketone functionalities . Example Data :
TechniqueKey Peaks/AssignmentsReference Compound
1^1H NMRδ 2.24 (s, CH3_3), δ 7.94 (s, =CH)
IR2220 cm1^{-1} (C≡N), 1719 cm1^{-1} (C=O)

Advanced Research Questions

Q. What computational methods are effective in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis can model reaction mechanisms. highlights the ICReDD approach, which integrates computational reaction path searches with experimental validation. For example:
  • Reaction Optimization : Using Gaussian or ORCA software to calculate activation energies for key steps like ethylidene-group formation.
  • Solvent Effects : COSMO-RS simulations to predict solvent interactions during cyclization .
    Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended to resolve discrepancies between computed and observed pathways .

Q. How can researchers resolve contradictions in stereochemical assignments between X-ray crystallography and NMR data?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal-packing forces. and suggest:
  • Dynamic NMR : Variable-temperature studies to detect conformational equilibria.
  • Complementary Techniques : Compare X-ray data with NOE correlations (e.g., cross-peaks between H-14a and H-14b in NOESY) .
    Case Study : In , conflicting 13^13C NMR assignments for methylene carbons were resolved via HMBC correlations to adjacent quaternary carbons .

Q. What strategies mitigate side reactions during the introduction of the ethylidene and methylene groups?

  • Methodological Answer : Competitive elimination or over-functionalization can occur due to the reactivity of α,β-unsaturated ketones. and recommend:
  • Temperature Control : Maintain reaction temperatures below 0°C during Grignard or Wittig reactions to suppress elimination.
  • Protecting Groups : Temporarily protect hydroxyl groups (e.g., as acetates) to prevent undesired nucleophilic attacks .
    Monitoring via TLC or in-situ FTIR is critical to terminate reactions at optimal conversion .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. and emphasize:
  • Crystallization Screening : Test solvents like DMF/water mixtures (as in ) to isolate pure polymorphs.
  • Thermogravimetric Analysis (TGA) : Detect residual solvent content that alters solubility profiles .
    Example : A compound with CAS 30000-36-3 (structurally similar) showed 10% higher solubility in DMF after recrystallization due to reduced crystallinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。